4-[(2-Butyl-3-benzofuranyl)methyl]-5-hydroxy-1-cyclohexa-2,4-dienone
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Overview
Description
2-Butyl-3-(4-hydroxylbenzonyl)benzofuran is a chemical compound with the molecular formula C19H18O3. It is a member of the benzofuran family, characterized by a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-hydroxylbenzonyl)benzofuran involves a multi-step process. One common method includes the following steps :
Stirring and Reacting: 1-(4-methoxyphenyl)-1,3-heptanedione, an acrolein dimer, a halogenation reagent, and an acid catalyst are stirred and reacted in an organic solvent at 25-100°C for 1-8 hours.
Separation: The reaction mixture is separated to obtain 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Stirring Reaction: The obtained compound is dispersed in an organic solvent containing an acid catalyst and stirred at 0-100°C for 1-8 hours to yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high reaction selectivity and economic viability .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-(4-hydroxylbenzonyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
2-Butyl-3-(4-hydroxylbenzonyl)benzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential therapeutic effects, particularly in the context of antiarrhythmic drugs.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Butyl-3-(4-hydroxylbenzonyl)benzofuran involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activities, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-(4-methoxybenzoyl)benzofuran
- 2-Butyl-3-(4-chlorobenzoyl)benzofuran
- 2-Butyl-3-(4-nitrobenzoyl)benzofuran
Uniqueness
2-Butyl-3-(4-hydroxylbenzonyl)benzofuran is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H20O3 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(2-butyl-1-benzofuran-3-yl)methyl]-5-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C19H20O3/c1-2-3-7-19-16(15-6-4-5-8-18(15)22-19)11-13-9-10-14(20)12-17(13)21/h4-6,8-10,21H,2-3,7,11-12H2,1H3 |
InChI Key |
JQLYLIZUCKELHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)CC3=C(CC(=O)C=C3)O |
Origin of Product |
United States |
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